2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt is a complex organic compound with the molecular formula C20-H8-I4-O5.2/3Al . This compound is known for its unique structure, which includes multiple iodine atoms and hydroxyl groups, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct placement of iodine atoms on the xanthene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where xanthene derivatives are treated with iodine in the presence of aluminium salts. The process is optimized for high yield and purity, often involving multiple purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and may require the presence of catalysts .
Major Products
Scientific Research Applications
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in radiopharmaceuticals due to its high iodine content.
Industry: Utilized in the production of dyes and pigments, as well as in the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt involves its interaction with various molecular targets. The hydroxyl groups and iodine atoms play crucial roles in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can affect cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A similar xanthene derivative used as a fluorescent dye.
Eosin: Another xanthene derivative with applications in staining and as a dye.
Rose Bengal: A compound with similar iodine content used in medical diagnostics.
Uniqueness
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt is unique due to its high iodine content and the presence of aluminium ions, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high-density materials and specific reactivity patterns .
Properties
CAS No. |
12227-78-0 |
---|---|
Molecular Formula |
C20H8AlI4O5 |
Molecular Weight |
862.9 g/mol |
IUPAC Name |
dialuminum;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H8I4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |
InChI Key |
OHIANNHOPJYTOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Al].[Al] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Al] |
Appearance |
Solid powder |
12227-78-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. Pigment Red 172; C.I. Food Red 14:1; C.I. Acid Red 51:1; Erythrosine-aluminum lake; Acid Red 51:1; Pigment Red 172; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.